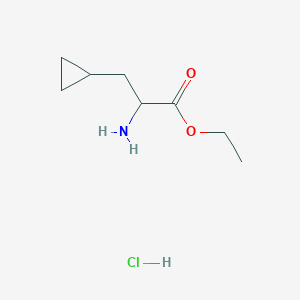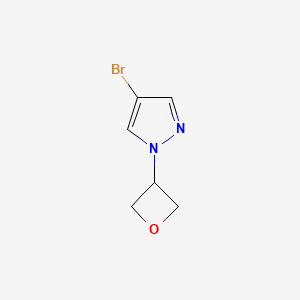
4-bromo-1-(oxetan-3-yl)-1H-pyrazole
Übersicht
Beschreibung
“4-bromo-1-(oxetan-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2O. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, substituted with a bromine atom and an oxetane ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring substituted with a bromine atom at the 4-position and an oxetane ring at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are known to undergo reactions like the Suzuki–Miyaura cross-coupling .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research has demonstrated the synthesis of bromopyrazole derivatives, showing significant in vitro antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and antifungal activity against Aspergilus flavus and Aspergillus niger. These compounds have been compared with commercially available antibiotics like ciprofloxacin and antifungal agents like fluconazole, indicating their potential as novel antimicrobial agents (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Tautomerism and Structural Studies
A study on 4-bromo substituted 1H-pyrazoles has investigated their tautomerism both in the solid state and in solution, using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies provide insight into the structural dynamics of such compounds, which is crucial for understanding their chemical behavior and potential applications in various scientific fields (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).
Energetic Materials Development
One study has focused on the synthesis of energetic oxetanes based on 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) derivatives, demonstrating improved performance, insensitivity, and thermostability of these materials. This suggests potential applications in developing new materials for energetic applications, showing how modifications to the pyrazole structure can significantly impact its energetic properties (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).
Fluorescent Materials and Photophysical Properties
Research into pyrazoline derivatives has explored their fluorescent properties and potential applications in photonic and electronic devices. This includes studies on their UV-Vis and emission spectroscopy, highlighting the influence of different substituents and solvents on their fluorescent behavior. Such studies indicate the role of bromopyrazoles and their derivatives in developing new materials for optical and electronic applications (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Synthesis and Characterization of Complex Molecules
Syntheses of complex molecules involving bromopyrazole units have been documented, showcasing the versatility of these compounds in organic synthesis. This includes their role as intermediates in the synthesis of complex molecular architectures, demonstrating the potential of bromopyrazole derivatives in the synthesis of novel organic compounds with diverse biological and chemical properties (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Eigenschaften
IUPAC Name |
4-bromo-1-(oxetan-3-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOXXCOWYOPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374657-02-9 | |
| Record name | 4-BROMO-1-(OXETAN-3-YL)-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


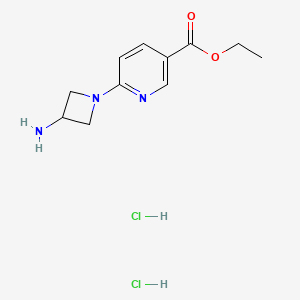
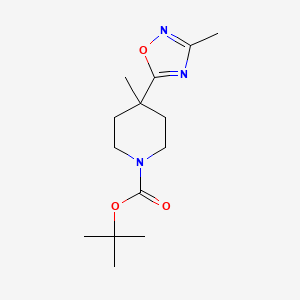
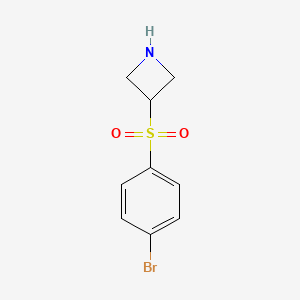

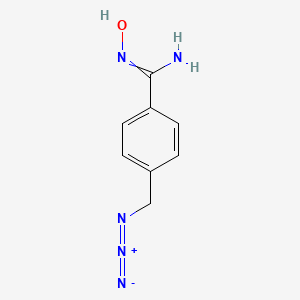
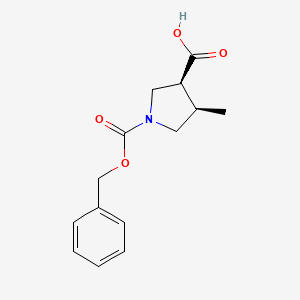
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)
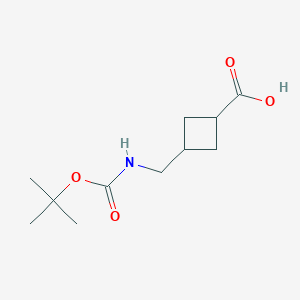
![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)
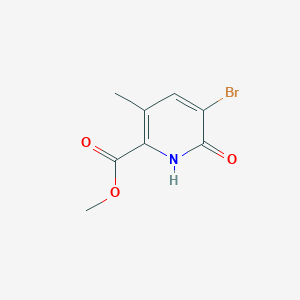
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)

